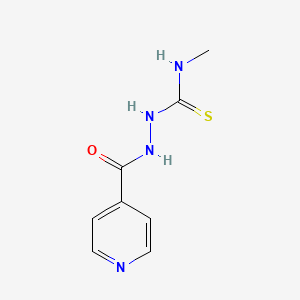

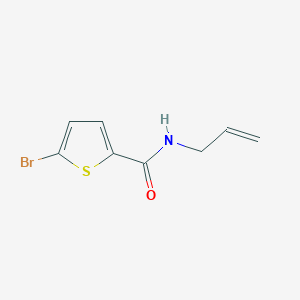

N-allyl-5-bromothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl-5-bromothiophene-2-carboxamide is a compound that belongs to the class of thiophene carboxamides, which are known for their diverse biological activities and potential applications in medicinal chemistry. While the provided papers do not directly discuss N-allyl-5-bromothiophene-2-carboxamide, they do provide insights into the synthesis, characterization, and applications of structurally related compounds. These insights can be extrapolated to understand the properties and potential synthesis routes for N-allyl-5-bromothiophene-2-carboxamide.

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives typically involves the reaction of thiophenecarbonyl chloride with various amines or amides. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives was achieved by treating cyclohexanecarboxamide with different aryl isothiocyanates, followed by characterization using spectroscopic methods . Similarly, N-allyl-5-bromothiophene-2-carboxamide could be synthesized by reacting 5-bromothiophenecarbonyl chloride with an allylamine under suitable conditions.

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives is often characterized by spectroscopic techniques such as IR, NMR, and sometimes by single-crystal X-ray diffraction studies. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a triclinic space group and a chair conformation of the cyclohexane ring . These techniques could be employed to determine the molecular structure of N-allyl-5-bromothiophene-2-carboxamide, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

Thiophene carboxamides can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is used to synthesize functionalized derivatives . The presence of the bromo substituent in N-allyl-5-bromothiophene-2-carboxamide suggests that it could also be a candidate for cross-coupling reactions, potentially leading to a wide range of substituted thiophene carboxamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamides, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets . The allyl and bromo groups in N-allyl-5-bromothiophene-2-carboxamide are likely to impart unique properties that could be explored through experimental studies.

Applications De Recherche Scientifique

Catalytic Reactions and Synthesis

- N-allyl-5-bromothiophene-2-carboxamide is used in the palladium-catalyzed thienylation of allylic alcohols, showing selective formation of thienyl aldehydes or ketones (Tamaru, Yamada, & Yoshida, 1979).

- It also plays a role in magnesium bisamide-mediated halogen dance reactions, contributing to the synthesis of medicinally advantageous compounds (Yamane, Sunahara, Okano, & Mori, 2018).

Organic Electronics and Materials Science

- The compound finds applications in organic electronics, particularly in the preparation of dielectric materials for organic thin-film transistors (Sathyapalan, Ng, Lohani, Ong, Chen, Zhang, Lam, & Mhaisalkar, 2008).

Synthesis of Biologically Active Compounds

- It is involved in the synthesis of thiophenecarboxamides, which are evaluated for their potential as inhibitors of poly(ADP-ribose)polymerase (PARP), a target in cancer therapy (Shinkwin, Whish, & Threadgill, 1999).

- Additionally, its derivatives have been synthesized for potential spasmolytic activity, showcasing the diverse therapeutic applications of the compound (Rasool, Ikram, Rashid, Afzal, Hashmi, Khan, Khan, Imran, Rahman, & Shah, 2020).

Computational Chemistry and Structural Analysis

- In computational studies, N-allyl-5-bromothiophene-2-carboxamide derivatives have been analyzed for their electronic and non-linear optical properties, contributing to the understanding of their reactivity and stability (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).

Propriétés

IUPAC Name |

5-bromo-N-prop-2-enylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPQPCIRGKJLNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(S1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401667 |

Source

|

| Record name | 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-5-bromothiophene-2-carboxamide | |

CAS RN |

392238-35-6 |

Source

|

| Record name | 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)

![1-{5-[(4-Fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B1334710.png)

![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)

![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)